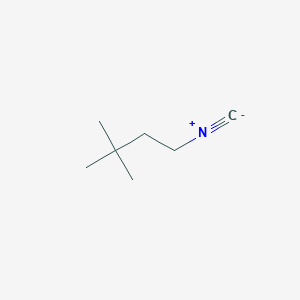

3,3-Dimethylbut-1-ylisocyanide

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 with the serendipitous synthesis of allyl isocyanide by Lieke, who had intended to prepare allyl cyanide. nih.govrkmvccrahara.org The unpleasant odor of the product was a notable characteristic, a feature that would be associated with volatile isonitriles for years to come. nih.govwikipedia.org The fundamental synthetic routes to isocyanides were established in 1867 by Gautier and Hofmann. nih.govmdpi.com For nearly a century, however, the development of isocyanide chemistry was relatively slow, with only a limited number of isocyanides being readily accessible. nih.gov

A significant turning point occurred in 1958 when isocyanides became more generally available through the dehydration of formamides, a method developed by Ivar Ugi. nih.govmdpi.com This breakthrough paved the way for the exploration of their synthetic potential. Just a year later, the Ugi four-component reaction (U-4CR) was introduced, a powerful one-pot synthesis that combines an amine, a carbonyl compound, a suitable acid, and an isocyanide to generate complex products. nih.govmdpi.com

Prior to the widespread availability of isocyanides, notable reactions were discovered that highlighted their unique reactivity. In 1910, Oliveri-Mandala and Alagna reported the synthesis of tetrazole derivatives from hydrazoic acid and isocyanides. nih.gov Between 1921 and 1931, Mario Passerini investigated his three-component reaction (P-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acyloxyalkyl-carboxamides. nih.govfrontiersin.orgorganic-chemistry.org The discovery of the first naturally occurring isocyanide, xanthocillin, in 1950 from Penicillium notatum further underscored the significance of this functional group. nih.govaakash.ac.in

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in isocyanide chemistry, largely driven by the power of isocyanide-based multicomponent reactions (IMCRs) in diversity-oriented synthesis and drug discovery. frontiersin.orgacs.orgnih.gov

Electronic Structure and Reactivity Paradigms of the Isocyano Functional Group

The isocyano functional group (–N⁺≡C⁻) is an isomer of the nitrile group (–C≡N), with the organic substituent attached to the nitrogen atom. wikipedia.org Its electronic structure is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, featuring a formal positive charge on nitrogen and a negative charge on carbon, and another with a double bond, representing a carbene-like character. wikipedia.orgnih.govresearchgate.net The C-N bond is typically linear, with a C-N-C angle close to 180°. wikipedia.org

This unique electronic arrangement confers upon the isocyanide carbon a dualistic reactivity, capable of acting as both a nucleophile and an electrophile. tandfonline.comresearchgate.net The carbon atom possesses a σ-type lone pair, making it a Lewis base and a nucleophile. nih.govacs.org Concurrently, it has low-energy π* orbitals that can accept electron density, rendering it electrophilic. nih.govacs.org This ambiphilic nature is central to the diverse reactivity of isocyanides.

Isocyanides are stable to strong bases but are sensitive to acidic conditions, hydrolyzing to the corresponding formamides in the presence of aqueous acid. wikipedia.org Their most significant contribution to organic synthesis lies in their participation in multicomponent reactions. The Passerini and Ugi reactions are prime examples, where the isocyanide initially acts as a nucleophile, attacking an electrophilic carbonyl or imine carbon, respectively. tandfonline.com This is followed by an intramolecular rearrangement to yield highly functionalized products. acs.orgtandfonline.com Beyond these classic reactions, isocyanides also engage in cycloadditions, such as the [4+1] cycloaddition with tetrazines, and insertion reactions. wikipedia.org

In coordination chemistry, isocyanides serve as ligands for a wide range of transition metals, acting as electron-rich analogues of carbon monoxide. wikipedia.orgacs.org They are generally considered stronger σ-donors and weaker π-acceptors than CO. utexas.edu

Positioning 3,3-Dimethylbut-1-ylisocyanide within the Landscape of Alkyl Isocyanides for Research

This compound, also known as neohexyl isocyanide, belongs to the class of alkyl isocyanides. Its structure features a bulky tert-butyl group attached to the methylene (B1212753) carbon adjacent to the isocyano function. This steric hindrance is a key feature that influences its reactivity and distinguishes it from less hindered or more electronically diverse isocyanides.

For comparison, tert-butyl isocyanide is a well-studied bulky alkyl isocyanide that has found extensive use in both organic synthesis and coordination chemistry. sigmaaldrich.comsigmaaldrich.comwikipedia.org The steric bulk of the tert-butyl group in tert-butyl isocyanide can influence the stereochemical outcome of reactions and the stability of the resulting metal complexes. wikipedia.org Similarly, the neopentyl group of this compound is expected to exert significant steric influence.

In the context of multicomponent reactions like the Passerini and Ugi reactions, the steric bulk of the isocyanide component can impact the reaction rate and, in some cases, the feasibility of the transformation. nih.gov While a broad range of isocyanides are tolerated in these reactions, highly hindered isocyanides can sometimes lead to lower yields or require more forcing conditions. nih.gov However, the use of sterically demanding isocyanides like this compound can also be advantageous for introducing specific steric bulk into the final product, which can be desirable in medicinal chemistry and materials science for tuning properties such as binding affinity or polymer morphology.

The table below provides a comparison of the physical properties of this compound and the related tert-butyl isocyanide.

| Property | This compound | tert-Butyl isocyanide |

| Molecular Formula | C₆H₁₁N | C₅H₉N |

| Molecular Weight | 97.16 g/mol | 83.13 g/mol sigmaaldrich.com |

| Boiling Point | ~136 °C epa.gov | 91 °C sigmaaldrich.com |

| Density | Not readily available | 0.735 g/mL at 25 °C sigmaaldrich.com |

The higher boiling point of this compound compared to tert-butyl isocyanide is consistent with its larger molecular weight and likely increased van der Waals interactions. The specific applications and detailed reactivity profile of this compound are less extensively documented than those of tert-butyl isocyanide, presenting an area for further research and exploration within the field of isocyanide chemistry. Its unique steric profile suggests potential for novel applications where controlled steric hindrance is a key design element.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-6-8-4/h5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJMTWMPRJYHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301277 | |

| Record name | Butane, 1-isocyano-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-59-5 | |

| Record name | Butane, 1-isocyano-3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-isocyano-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Pathways of 3,3 Dimethylbut 1 Ylisocyanide

Fundamental Reactivity Modes of the Isocyano Carbon

The reactivity of the isocyano carbon in 3,3-Dimethylbut-1-ylisocyanide is complex, exhibiting both electrophilic and nucleophilic characteristics. This dual nature allows it to participate in a wide array of chemical transformations.

The isocyano carbon of this compound possesses an amphiphilic nature, meaning it can act as both an electrophile and a nucleophile. researchgate.netscienceinfo.com This dual reactivity stems from its electronic structure, which can be described by two main resonance forms: one with a triple bond between nitrogen and carbon, and another with a double bond. This allows the isocyanide to react with a diverse range of reagents. The terminal carbon can be attacked by nucleophiles and can also add to electrophiles, a versatility that is central to its synthetic utility.

A key reaction of isocyanides is the α-addition, where both a nucleophile and an electrophile add to the isocyano carbon. This process is fundamental to many multicomponent reactions involving isocyanides. The stereochemical outcome of these additions is a critical aspect, and achieving high stereocontrol is a significant area of research. In reactions like the Ugi four-component reaction, the use of chiral auxiliaries or bifunctional reagents has been explored to induce stereoselectivity, with some success observed when using sterically hindered isocyanides and aldehydes. illinois.edu

This compound is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic, often heterocyclic, compounds. rsc.org These reactions are valuable due to their potential to form multiple bonds and stereocenters in a single step.

Isocyanides can participate in formal [4+1] cycloadditions with various conjugated systems like oxadienes and azadienes to form five-membered rings such as furans and pyrroles. rsc.org They also readily undergo 1,3-dipolar cycloadditions with 1,3-dipoles like azomethine imines and nitrile oxides to produce five-membered heterocycles. acs.orgwikipedia.org These reactions are highly valuable for synthesizing a variety of heterocyclic scaffolds. rsc.orgacs.org

The orientation of the reactants in a cycloaddition reaction, known as regioselectivity, and the stereochemical relationship between newly formed chiral centers, or diastereoselectivity, are crucial for synthetic utility. In the context of isocyanide cycloadditions, these aspects are often influenced by the specific reactants, catalysts, and reaction conditions. For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, the choice of catalyst (Ag(I) vs. Cu(II)) can dictate the regioselectivity, leading to different substituted 1,2,4-triazole (B32235) products. nih.gov Similarly, high diastereoselectivity has been observed in certain [3+2] cycloaddition reactions of α,β-unsaturated carbonyls with nitrile imines derived from hydrazonoyl chlorides. koreascience.kr The ability to control these outcomes is a key focus in the development of new synthetic methods. acs.orgnih.govkhanacademy.org

Cycloaddition Chemistry: [4+1] and 1,3-Dipolar Cycloadditions

Multicomponent Reaction (MCR) Frameworks Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates portions of all the starting materials. Isocyanides, including this compound, are particularly well-suited for MCRs due to their unique reactivity.

The Ugi Four-Component Reaction (U-4CR): Scope, Limitations, and Mechanistic Elucidation

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org This reaction is prized for its high atom economy and the ability to generate a wide diversity of complex molecules from simple starting materials. nih.gov

The generally accepted mechanism of the U-4CR begins with the condensation of the aldehyde and amine to form an imine. wikipedia.orgorganic-chemistry.org This is followed by protonation by the carboxylic acid to form an iminium ion, which is then attacked by the nucleophilic isocyanide carbon. wikipedia.orgnih.gov The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. wikipedia.org

Table 1: Key Steps in the Ugi Four-Component Reaction Mechanism

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Aldehyde, Amine | Imine | Condensation reaction with loss of water. wikipedia.org |

| 2 | Imine, Carboxylic Acid | Iminium Ion | Protonation of the imine. wikipedia.org |

| 3 | Iminium Ion, Isocyanide | Nitrilium Ion | Nucleophilic attack of the isocyanide on the iminium ion. wikipedia.org |

| 4 | Nitrilium Ion, Carboxylate | Acylated Isoamide | Trapping of the nitrilium ion by the carboxylate. |

The scope of the U-4CR is broad, accommodating a wide range of functional groups in the starting materials. illinois.edu However, limitations can arise from the steric hindrance of the reactants and the potential for side reactions. illinois.edu For example, using sterically hindered aldehydes and isocyanides can sometimes lead to moderate selectivity. illinois.edu Despite these challenges, the Ugi reaction remains a powerful tool for the rapid synthesis of compound libraries for drug discovery and materials science. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-triazole |

| Furan |

| Pyrrole |

| α-acylamino amide |

| Imine |

| Iminium ion |

| Nitrilium ion |

| Carboxylate |

The Passerini Three-Component Reaction (P-3CR): Variations and Mechanistic Aspects

The Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, is a cornerstone of isocyanide-based multicomponent reactions (IMCRs). wikipedia.orgorganic-chemistry.org It efficiently combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org The reaction is prized for its high atom economy and typically proceeds in a single pot under mild conditions. slideshare.net When this compound is employed in the P-3CR, its bulky tert-butyl group adjacent to the isocyano functionality can influence reaction rates and yields.

Two primary mechanistic pathways are proposed for the Passerini reaction, their prevalence often dictated by the solvent system. wikipedia.org

Concerted Mechanism: In non-polar, aprotic solvents and at high reactant concentrations, a concerted mechanism is favored. wikipedia.orgnih.gov This pathway involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. organic-chemistry.orgnih.gov The isocyanide, in this case, this compound, then participates in a trimolecular, single-step reaction with this cluster. wikipedia.orgnih.gov This leads to a cyclic transition state, which is relatively non-polar, explaining the reaction's preference for apolar solvents like dichloromethane (B109758) and tetrahydrofuran. nih.gov The initial α-addition product subsequently undergoes a Mumm rearrangement to yield the final α-acyloxy amide. wikipedia.org

Ionic Mechanism: In polar solvents such as methanol (B129727) or water, an ionic mechanism is more likely. wikipedia.org The reaction begins with the protonation of the carbonyl compound by the carboxylic acid. The isocyanide then performs a nucleophilic attack on the activated carbonyl, forming a nitrilium ion intermediate. wikipedia.org This is followed by the addition of the carboxylate anion and subsequent acyl group transfer to furnish the final product. wikipedia.org

Several variations of the Passerini reaction have been developed, expanding its synthetic utility:

Replacement of the Carbonyl Component: Alcohols can be used in place of aldehydes through in-situ oxidation. For instance, a catalytic system of cupric chloride, sodium nitrite, and TEMPO in the presence of oxygen can convert alcohols to the required aldehyde for the P-3CR. organic-chemistry.orgnih.gov

Replacement of the Carboxylic Acid Component:

Passerini-Smiles Reaction: Electron-deficient phenols can substitute for carboxylic acids, proceeding through an irreversible Smiles rearrangement of the intermediate phenoxyimidate adducts. organic-chemistry.orgnih.gov

Silanols: The use of a silanol (B1196071) instead of a carboxylic acid leads to the formation of α-siloxyamides. organic-chemistry.org

Phosphinic Acids: In a Passerini/Pudovik-type reaction, phosphinic acids can be used, resulting in α-(phosphinyloxy)amide derivatives. nih.gov

Four-Component Passerini Reaction: A four-component variation involving an aldehyde, an isocyanide, an alcohol, and carbon dioxide has been reported, yielding α-alkoxycarbonyl amides. nih.gov

Table 1: Mechanistic Overview of the Passerini Three-Component Reaction

| Mechanism Type | Key Intermediates | Solvent Preference | Description |

|---|---|---|---|

| Concerted | Cyclic transition state, Imidate intermediate | Aprotic (e.g., Dichloromethane, THF) | A trimolecular reaction between the isocyanide, carboxylic acid, and carbonyl compound. wikipedia.orgnih.gov |

| Ionic | Nitrilium ion | Polar (e.g., Methanol, Water) | Involves protonation of the carbonyl, followed by nucleophilic attack by the isocyanide. wikipedia.org |

Diversification through Other Isocyanide-Based Multicomponent Reactions

Beyond the Passerini reaction, this compound is a valuable component in other isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi four-component reaction (U-4CR).

The Ugi reaction, discovered by Ivar Ugi in 1959, expands upon the Passerini reaction by incorporating a fourth component: a primary amine. wikipedia.orgyoutube.com This reaction brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The U-4CR is highly efficient, often reaching completion within minutes, and is favored in polar, aprotic solvents like DMF, though methanol and ethanol (B145695) are also effective. wikipedia.org

The mechanism of the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine. wikipedia.orgorganic-chemistry.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. wikipedia.org This addition forms a highly electrophilic nitrilium ion, which is subsequently attacked by the carboxylate anion. youtube.com The final step is an irreversible Mumm rearrangement, where an acyl group transfers from the oxygen to the nitrogen, driving the entire reaction sequence to completion. wikipedia.org

The Passerini reaction can sometimes occur as a competing side reaction during an Ugi reaction, particularly in non-polar solvents where amine solubility is low. illinois.edu The use of polar protic solvents can help suppress this side reaction. nih.gov

Variations and related reactions that further display the versatility of isocyanides include:

Ugi-Smiles Reaction: In this variation, the carboxylic acid is replaced by a phenol, and the final Mumm rearrangement is substituted by a Smiles rearrangement. wikipedia.org

Ugi-Heck and Ugi-Buchwald-Hartwig Reactions: The Ugi reaction can be combined with other named reactions in sequential, one-pot procedures to create highly complex molecular scaffolds. wikipedia.org

Ugi Three-Component Reaction (U-3CR): This variation typically involves a secondary amine, an aldehyde/ketone, and an isocyanide to produce α-aminoamides. researchgate.net

The ability to incorporate four diverse starting materials in the Ugi reaction makes it an exceptionally powerful tool for generating large chemical libraries for drug discovery and materials science. organic-chemistry.orgmdpi.com

Table 2: Comparison of Passerini and Ugi Reactions

| Reaction | Components | Product | Key Mechanistic Step |

|---|---|---|---|

| Passerini (P-3CR) | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy amide organic-chemistry.org | α-addition to the isocyanide carbon. nih.gov |

| Ugi (U-4CR) | Isocyanide, Carbonyl, Carboxylic Acid, Amine | Bis-amide wikipedia.org | Formation of an imine, followed by nucleophilic attack by the isocyanide. wikipedia.org |

Strategic Integration of this compound in MCR Design

The unique properties of this compound make it a strategic choice in the design of multicomponent reactions for creating complex molecules and chemical libraries. mdpi.comresearchgate.net The bulky substituent of this isocyanide can impart specific steric and electronic effects that influence reaction outcomes and product structures.

The strategic use of this compound is evident in several areas:

Combinatorial Chemistry and Library Synthesis: The inherent efficiency and high convergence of IMCRs, such as the Passerini and Ugi reactions, make them ideal for combinatorial chemistry. slideshare.netorganic-chemistry.org By systematically varying the other components (aldehyde, carboxylic acid, and amine in the Ugi reaction) while keeping this compound constant, vast libraries of structurally diverse compounds can be rapidly synthesized. mdpi.com These libraries are invaluable for screening for biological activity in the pharmaceutical industry. researchgate.net

Synthesis of Heterocycles and Natural Products: The products of IMCRs involving this compound often serve as versatile intermediates for subsequent transformations. Post-condensation modifications, such as intramolecular cyclizations, can be designed to construct a wide array of heterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals. illinois.edu For example, the Ugi/Deprotect/Cyclization (UDC) strategy allows for the synthesis of complex cyclic structures. illinois.edu

Polymer and Materials Science: The Passerini reaction, utilizing various isocyanides, has been employed in polymer chemistry. By choosing bifunctional starting materials, the reaction can be used to create monomers for polymerization or for post-polymerization modifications, leading to materials with tunable properties like macroamides and dendrimers. wikipedia.org

The strategic selection of this compound allows chemists to leverage its specific steric profile to control reaction selectivity and to introduce a neopentyl amide moiety into the final product, which can influence its physicochemical properties.

Table 3: Applications of MCRs with this compound

| Application Area | Strategy | Outcome |

|---|---|---|

| Combinatorial Chemistry | Systematic variation of other reactants in P-3CR and U-4CR. mdpi.com | Rapid generation of large, diverse compound libraries for screening. organic-chemistry.org |

| Heterocycle Synthesis | Post-MCR intramolecular cyclization reactions. illinois.edu | Access to complex heterocyclic scaffolds. nih.gov |

| Natural Product Synthesis | Use of MCR products as key intermediates in multi-step syntheses. researchgate.net | Efficient construction of complex natural product backbones. researchgate.net |

| Polymer Science | Use of bifunctional monomers in Passerini reactions. wikipedia.org | Creation of diverse polymers and macromolecules with tunable properties. wikipedia.org |

Catalytic Applications and Ligand Design in 3,3 Dimethylbut 1 Ylisocyanide Chemistry

Transition Metal Catalysis with Isocyanide Ligands

Isocyanides, including 3,3-dimethylbut-1-ylisocyanide, are important ligands in transition metal catalysis, often serving as substitutes for carbon monoxide or as building blocks in multicomponent reactions. Their ability to act as both σ-donors and π-acceptors allows them to stabilize various metal complexes and participate in a wide range of catalytic cycles. researchgate.net

Isocyanides are isoelectronic with carbon monoxide (CO), possessing a similar triple bond between carbon and a heteroatom. wikipedia.org This electronic similarity allows isocyanides to act as CO surrogates in various metal-catalyzed reactions. mdpi.com The carbon atom of the isocyanide can coordinate to a metal center, and like CO, it can undergo insertion reactions. However, a key difference lies in the presence of the organic substituent on the nitrogen atom of the isocyanide. This substituent provides a synthetic handle for introducing diversity into the final products, an advantage not offered by the oxygen atom in CO.

The bonding of isocyanides to metals involves σ-donation from the carbon lone pair to an empty metal d-orbital and π-back-donation from a filled metal d-orbital into the π* antibonding orbital of the C≡N bond. This is analogous to the bonding of carbon monoxide. acs.org However, the nature of the organic substituent on the isocyanide can modulate its electronic properties. Electron-donating groups enhance the σ-donating ability, while electron-withdrawing groups increase the π-accepting character.

Transition metal-catalyzed reactions where isocyanides act as CO equivalents include carbonylative coupling reactions and hydroformylation. In these processes, the isocyanide is incorporated into the product molecule in a manner similar to carbon monoxide.

The steric bulk of the neopentyl group in this compound plays a crucial role in directing the outcome of metal-catalyzed reactions. This is particularly evident in palladium-catalyzed processes. For instance, in palladium-catalyzed imidoylative cross-coupling reactions, the bulky isocyanide can influence the regioselectivity and stereoselectivity of the transformation. mdpi.com

A notable application of this compound is in multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. The isocyanide component, with its nucleophilic and electrophilic character, is a key player in many such transformations. researchgate.net For example, in palladium-catalyzed cascade reactions, this compound can participate in sequential insertion and cyclization steps to generate complex heterocyclic structures. mdpi.com

Recent research has highlighted the use of this compound in palladium-catalyzed triple isocyanide insertion reactions to synthesize highly substituted aminopyrroles. mdpi.com The bulky nature of the isocyanide is thought to be critical for controlling the number of insertions and the subsequent cyclization pathway.

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govnumberanalytics.com Chiral isocyanide ligands, derived from readily available chiral sources, have emerged as a promising class of ligands for a variety of enantioselective transformations. numberanalytics.com The design of these ligands often involves incorporating a chiral backbone that can effectively transfer stereochemical information to the catalytic center. nih.gov

While the direct use of this compound as a chiral ligand is not possible due to its achiral nature, its derivatives are valuable in the design of new chiral ligands. The neopentyl group can be incorporated into a larger chiral framework to create sterically demanding and stereochemically defined ligands.

A significant breakthrough in this area was the development of chiral ferrocenylphosphine ligands modified with functional groups capable of hydrogen bonding with isocyanide substrates. acs.org These ligands have been successfully applied in gold-catalyzed aldol-type reactions of isocyanoacetate derivatives, achieving high enantioselectivities. acs.orgsci-hub.se The design principles often rely on creating a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the substrate approach. mdpi.com

The table below summarizes some examples of metal-catalyzed reactions where isocyanide ligands, including those conceptually related to this compound, play a key role.

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Ferrocenylphosphine-Au(I) | Aldol-type reaction | α-Isocyanoacetates, Aldehydes | Oxazolines | Up to 92% | acs.orgsci-hub.se |

| Chiral N,N'-dioxide/Mg(II) | Multicomponent Reaction | Isocyanides, Alkylidene Malonates, Phenols | Phenoxyimidates | Up to 95.5:4.5 er | acs.org |

| Rhodium(I)/Bulky Isocyanide | Hydrosilylation | Ketones | Silyl ethers | N/A (Rate acceleration study) | nih.gov |

| Palladium(0)/dppf | Double Isocyanide Insertion | Aryl Halides, Alkyl Zinc Reagents, tert-Butyl Isocyanide | α-Diketones | N/A | mdpi.com |

N/A: Not applicable for this study which focused on reaction rates rather than enantioselectivity.

Organocatalysis in Isocyanide-Involved Reactions

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. caltech.edumdpi.commdpi.com This approach offers a complementary strategy to metal catalysis and biocatalysis. caltech.edu

The nucleophilic character of the isocyanide carbon atom allows for its activation by various organocatalysts. nih.govrsc.org N-heterocyclic carbenes (NHCs), for example, have been shown to be effective catalysts for the activation of isocyanides. nih.govrsc.org The NHC can add to the isocyanide carbon, forming a transient imidoyl intermediate. nih.govrsc.org This intermediate can then undergo further reactions, such as proton transfer and reaction with an electrophile, to generate functionalized products. nih.govrsc.org

In the context of asymmetric organocatalysis, chiral catalysts are employed to induce enantioselectivity. sci-hub.se For instance, chiral phosphines have been used to catalyze the enantioselective [3+2] cycloaddition of isocyanoacetates with various electrophiles, leading to the formation of optically active five-membered nitrogen-containing heterocycles like oxazolines and imidazolines. sci-hub.se

The development of catalytic enantioselective reactions involving isocyanides is a rapidly growing area of research, with a focus on designing new chiral organocatalysts that can effectively control the stereochemical outcome of the reaction. sci-hub.se

The following table provides an overview of organocatalytic reactions involving isocyanides.

| Organocatalyst | Reaction Type | Substrates | Product | Key Feature | Reference |

| N-Heterocyclic Carbene (NHC) | Enaminone Synthesis | Ketones, Isocyanides | Enaminones | Activation of the isocyanide via an imidoyl intermediate. | nih.govrsc.org |

| Chiral Phosphine | [3+2] Cycloaddition | Isocyanoacetates, Aldehydes/Imines | Oxazolines/Imidazolines | Enantioselective formation of heterocycles. | sci-hub.se |

| Chiral N,N'-dioxide/Mg(II) | Multicomponent Reaction | Isocyanides, Alkylidene Malonates, Phenols | Phenoxyimidates | Highly enantioselective synthesis of phenoxyimidates. | acs.org |

Computational and Theoretical Studies on 3,3 Dimethylbut 1 Ylisocyanide Reactivity

Quantum Chemical Approaches to Understanding Isocyanide Electronic Structure

The reactivity of an isocyanide is intrinsically linked to its unique electronic structure. Quantum chemical calculations are essential to unravel the electronic properties that dictate its behavior. Isocyanides (R-N≡C) are isoelectronic with carbon monoxide and possess a terminal carbon atom with a dual electronic character. acs.org This "chameleon" nature allows them to act as both a nucleophile, through a carbon-centered lone pair (the Highest Occupied Molecular Orbital or HOMO), and an electrophile, via a low-lying π* antibonding orbital (the Lowest Unoccupied Molecular Orbital or LUMO). acs.orgrsc.org

The electronic structure of isocyanides is often depicted through two main resonance forms: a zwitterionic structure with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a carbene-like structure with a double bond and a lone pair on nitrogen. nih.gov High-level calculations and crystallographic data support the significant contribution of the triple bond character. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate key electronic parameters that quantify the reactivity of 3,3-dimethylbut-1-ylisocyanide and its analogs. The bulky and electron-donating neopentyl group ((CH₃)₃CCH₂) influences the electronic properties of the isocyanide functional group. It can sterically hinder the approach of reactants and electronically modulate the energy levels of the frontier molecular orbitals.

Theoretical calculations provide data on bond lengths, charge distributions (like Mulliken charges), and the energies of frontier orbitals. mdpi.com For instance, the C≡N bond length and the distribution of electron density on the terminal carbon are critical indicators of reactivity. A higher negative charge on the carbon atom suggests enhanced nucleophilicity. The HOMO-LUMO energy gap is another crucial parameter, with a smaller gap generally implying higher reactivity.

Below is a table comparing computed electronic properties for this compound and a common analog, tert-butyl isocyanide. These values are typically obtained from DFT calculations (e.g., at the B3LYP/6-31G* level of theory) and illustrate the subtle electronic effects of the alkyl substituent.

Table 1: Calculated Electronic Properties of Isocyanide Analogs

| Compound | C≡N Bond Length (Å) | Mulliken Charge on C | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| This compound | 1.175 | -0.15 | -6.20 | 0.55 | 6.75 |

| ***tert*-Butyl isocyanide** | 1.173 | -0.18 | -6.15 | 0.60 | 6.75 |

Note: These are representative values derived from typical DFT calculations and may vary with the level of theory and basis set used.

Theoretical Prediction of Reactivity and Selectivity: Case Studies with Isocyanide Analogs

Computational chemistry is not only descriptive but also predictive. Theoretical models can forecast the reactivity and selectivity of isocyanides in various reactions. This is particularly useful for complex processes like multicomponent reactions (MCRs), where isocyanides are key reactants. acs.org The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that have been extensively studied through computational models. researchgate.netfrontiersin.org

Case Study: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. researchgate.net Computational studies, often using DFT, have been instrumental in elucidating the mechanism and predicting the stereoselectivity of this reaction. worldscientific.com

The reaction begins with the formation of an iminium ion from the ketone and amine. The key step, which often controls the reaction rate, is the nucleophilic attack of the isocyanide carbon on the iminium ion. researchgate.net Theoretical calculations can determine the activation energies for different pathways. For instance, in reactions involving chiral amines, calculations can predict which diastereomer will be favored by comparing the activation barriers for the isocyanide to attack the different faces (re- or si-face) of the chiral iminium ion. worldscientific.com A study on the diastereoselectivity of the Ugi reaction showed that the nucleophilic attack of the isocyanide on the less hindered re-face of a chiral (E)-iminium ion had a lower activation energy (7.31 kcal/mol) compared to the attack on the si-face (10.19 kcal/mol), explaining the kinetic control of the process. worldscientific.com

Case Study: Cycloaddition Reactions

Isocyanides can participate in cycloaddition reactions. The feasibility and regioselectivity of these reactions can be predicted using Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of one reactant and the LUMO of the other determines the reaction's facility. By analyzing the energies and orbital coefficients of the FMOs of this compound and a potential reaction partner, chemists can predict whether a reaction is likely to occur and which constitutional isomer will be the major product.

Table 2: Comparison of Calculated Activation Energies for Competing Pathways

| Reaction Type | Reactants | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Ugi Reaction | Chiral Iminium Ion + Isocyanide | Attack on re-face | 7.31 | Major Diastereomer |

| Ugi Reaction | Chiral Iminium Ion + Isocyanide | Attack on si-face | 10.19 | Minor Diastereomer |

Data derived from a DFT study on a model Ugi reaction. worldscientific.com

Mechanistic Pathways Elucidation via Computational Modeling

One of the most powerful applications of computational modeling is the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. mdpi.com This provides a step-by-step understanding of how bonds are formed and broken.

For isocyanide reactions, this has been crucial for settling mechanistic debates. For many years, the precise mechanism of the Ugi reaction was not fully verified. researchgate.net Recent comprehensive theoretical studies have mapped out the possible pathways, identifying the rate-determining steps and transition states, which differed from the originally proposed mechanism. researchgate.net

The process involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their lowest energy structures.

Finding Transition States (TS): A transition state is a saddle point on the potential energy surface. Sophisticated algorithms are used to locate the TS connecting reactants to products or intermediates.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable species (reactant, intermediate, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Example: The Passerini Reaction Mechanism

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov The generally accepted mechanism proceeds through a concerted pathway where a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov Computational modeling can visualize this concerted transition state and calculate its energy, providing strong evidence for the proposed pathway. The interaction between the isocyanide carbon and a nearby carbonyl carbon can be seen as representative of the Bürgi–Dunitz trajectory, which describes the pathway of bond formation between a nucleophile and an electrophile. acs.org

Table 3: Computed Energies for Stationary Points in a Model Passerini Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Carbonyl + Carboxylic Acid + Isocyanide | 0.0 |

| TS1 | Concerted Transition State | +15.2 |

| Intermediate | α-Adduct (Nitrilium Ion) | -5.4 |

| TS2 | Mumm Rearrangement | +8.7 |

| Product | α-Acyloxy Carboxamide | -25.8 |

Note: These values are hypothetical for a model reaction to illustrate the concept.

Through these computational methods, the role of the bulky neopentyl group in this compound can be precisely evaluated, determining its influence on transition state energies and, consequently, on reaction rates and outcomes.

Advanced Synthetic Applications and Chemical Space Exploration Via 3,3 Dimethylbut 1 Ylisocyanide

Modular Synthesis of Complex N-Containing Heterocycles

The construction of nitrogen-containing heterocyclic scaffolds is a central theme in medicinal chemistry and materials science, as these motifs are prevalent in a vast number of bioactive natural products and functional materials. clockss.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, provide a powerful and efficient platform for the modular assembly of such structures. nih.gov In these reactions, 3,3-Dimethylbut-1-ylisocyanide acts as a versatile one-carbon (C1) component, enabling the rapid formation of multiple bonds in a single synthetic operation.

The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. This reaction is highly convergent and allows for significant variation in the four input components. When bifunctional starting materials are used, the resulting Ugi product can undergo subsequent intramolecular cyclization reactions to yield a diverse range of N-heterocycles. For instance, the use of an amino-acid derivative as the amine component and a keto-acid as the carboxylic acid component can lead to complex piperazinone or morpholinone structures after cyclization. nih.gov

The Passerini three-component reaction (Passerini-3CR) is another cornerstone of isocyanide chemistry, reacting an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing oxygen-containing heterocycles when followed by cyclization, but it is also a key step toward nitrogenous frameworks. nih.gov For example, a Passerini reaction followed by an acyl transfer and cyclization can provide access to substituted pyrrolidines. nih.gov The bulky neopentyl group of this compound often plays a crucial role in directing the stereoselectivity of these complex transformations and enhancing the stability of the resulting products.

The table below illustrates representative N-heterocyclic cores that can be synthesized using isocyanide-based multicomponent reactions where this compound can be a key reagent.

| Heterocyclic Core | Multicomponent Reaction | Key Features of Synthesis |

| Oxazoles/Thiazoles | Ugi-4CR followed by cyclization | An initial Ugi adduct is formed, followed by a deprotection/thionation/cyclization sequence to yield the heterocyclic ring. nih.gov |

| Piperazinones | Ugi-type reaction | Asymmetric Ugi-type reactions can lead to chiral piperazin-2-one (B30754) derivatives, which are important pharmacophores. nih.gov |

| Pyrrolidines | Passerini-3CR followed by cyclization | A Passerini adduct undergoes subsequent azide (B81097) reduction, acyl transfer, and SN2 substitution to form the pyrrolidine (B122466) ring. nih.gov |

| Benzodiazepines | Isocyanide/Meldrum's Acid MCR | A multi-component strategy involving an isocyanide, Meldrum's acid, and other reactants can directly assemble this privileged scaffold. researchgate.net |

Expedited Access to Peptidomimetic Scaffolds and Bioactive Frameworks

Peptidomimetics—molecules that mimic the structure and function of natural peptides—are of immense interest in drug discovery, as they often exhibit improved metabolic stability and oral bioavailability compared to their peptide counterparts. Isocyanide-based MCRs offer a highly effective strategy for the rapid synthesis of peptide-like structures. nih.govbeilstein-journals.org The ability of the isocyanide to act as both a nucleophile and an electrophile at its C1-carbon is central to the construction of these linear and cyclic peptide-like frameworks. nih.gov

The Joullié-Ugi reaction, a variation of the Ugi reaction, is particularly well-suited for generating peptidomimetic diversity. This reaction allows for the combination of a sterically hindered imine equivalent, an amino acid, and an isocyanide like this compound to rapidly produce complex peptidomimetic structures. nih.gov The reaction demonstrates a high tolerance for the character of both the isocyanide and the amino acid components, enabling the creation of a wide range of analogs in good yields. nih.gov

Furthermore, convertible isocyanides, which contain a functional handle that allows for the cleavage of the isocyanide-derived amide group post-reaction, have expanded the utility of IMCRs in this field. acs.org While this compound is not a classic convertible isocyanide, strategies exist to modify the resulting amide, and its steric bulk is a key feature for creating structural diversity in peptidomimetic libraries. For example, a sequential Ugi/deprotection/thionation/cyclization strategy has been employed to synthesize 5-aminothiazole peptidomimetics, where the isocyanide component is crucial for building the initial peptide-like backbone. nih.gov

The following table showcases how MCRs utilizing this compound can expedite the synthesis of diverse peptidomimetic scaffolds.

| Scaffold Type | Reaction | Reactants | Advantage |

| Linear Di/Tri-peptide Mimetics | Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, this compound | Rapid, one-pot assembly of the peptide backbone with four points of diversity. beilstein-journals.org |

| Cyclic Constrained Peptidomimetics | Ugi-4CR with bifunctional reagents | Reactants with secondary functional groups that allow for a post-MCR cyclization step. | Creates conformationally restricted structures, often leading to higher receptor affinity and selectivity. nih.gov |

| Indoline-based Peptidomimetics | Joullié-Ugi Reaction | Spiroindolenine (imine surrogate), Amino Acid, this compound | Provides rapid access to complex, privileged scaffolds by incorporating a sterically hindered cyclic imine. nih.gov |

| α-Hydroxy-β-Amino Amides | Passerini-3CR | N-protected amino aldehydes, Carboxylic Acid, this compound | Generates key precursors for various bioactive frameworks through a deprotection and acyl-migration sequence. nih.gov |

Contributions to Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate structurally complex and diverse small molecules, populating chemical space with novel scaffolds for high-throughput screening and drug discovery. nih.govnih.gov Multicomponent reactions are ideally suited for DOS and combinatorial chemistry because they are convergent, atom-economical, and allow for the rapid generation of large libraries of compounds from a set of readily available starting materials. beilstein-journals.orgnih.gov

Isocyanide-based MCRs are a cornerstone of DOS. researchgate.netnih.gov The use of this compound as a fixed component in a Ugi or Passerini reaction, while systematically varying the other components (aldehyde, amine, carboxylic acid), can lead to the exponential growth of a chemical library. The unique steric profile of the neopentyl group imparts specific physicochemical properties to the final products, allowing for a focused exploration of chemical space around a particular molecular architecture. This approach differs from traditional linear synthesis, where creating such diversity would require a prohibitively large number of steps.

The principle of combinatorial library generation via an MCR is summarized below.

| Reaction Component | Number of Variants |

| Component A (Aldehyde) | 10 |

| Component B (Amine) | 10 |

| Component C (Carboxylic Acid) | 10 |

| Component D (this compound) | 1 |

| Total Possible Products | 10 x 10 x 10 x 1 = 1,000 |

This combinatorial power enables chemists to quickly generate thousands of distinct molecules, significantly accelerating the discovery of new bioactive agents. nih.gov The reactions are often amenable to automation and high-throughput synthesis, further enhancing their utility in modern drug discovery programs.

Design of Novel Chemical Transformations Utilizing this compound

Beyond its role in established MCRs, this compound is a key reagent in the design of novel chemical transformations and reaction cascades. The inherent reactivity of the isocyanide functional group can be harnessed to trigger subsequent, programmed chemical events. nih.gov

A prominent example is the design of MCR/post-cyclization sequences. Here, the initial multicomponent reaction is intentionally designed to produce an intermediate that is primed for a subsequent, often spontaneous, cyclization. This "Ugi/deprotection/cyclization" (UDC) strategy is a powerful tool where the product of the Ugi reaction is subjected to conditions that remove a protecting group, unveiling a nucleophile that attacks an electrophilic site within the same molecule to form a new ring. beilstein-journals.org This allows for the construction of highly complex polycyclic systems in a very efficient manner.

Moreover, the isocyanide itself can participate in novel cycloaddition reactions. For example, isocyanides can react with suitable partners in [4+1] or [3+2] cycloadditions to generate five- or six-membered heterocycles. The design of these transformations relies on the careful selection of reaction partners and catalysts that can activate the isocyanide and the other components in a controlled manner. The steric bulk of the neopentyl group on this compound can be instrumental in these transformations, influencing regioselectivity and preventing unwanted side reactions.

The development of such novel transformations is a testament to the versatility of isocyanide chemistry. By viewing reagents like this compound not just as participants in known reactions but as triggers for complex chemical cascades, chemists can continue to expand the boundaries of synthetic efficiency and molecular complexity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethylbut-1-ylisocyanide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For instance, palladium-catalyzed reactions with isocyanides require precise control of temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions . Key parameters include:

- Catalyst loading : 2–5 mol% Pd(PPh₃)₄.

- Solvent choice : Anhydrous THF or DMF to avoid hydrolysis.

- Reaction monitoring : Use TLC or GC-MS to track intermediate formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) to isolate the product.

- Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Look for characteristic peaks for the isocyanide group (δ 160–170 ppm in ¹³C NMR) and tertiary carbons in the dimethylbutyl chain (δ 1.2–1.4 ppm in ¹H NMR).

- IR spectroscopy : A sharp absorption band at ~2150 cm⁻¹ confirms the isocyanide (-NC) functional group.

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (C₇H₁₁N, exact mass 109.0891).

- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (C: 77.03%, N: 12.84%) .

Advanced Research Questions

Q. What computational strategies are effective in elucidating the reaction mechanisms of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates. For example:

- Geometry optimization : Use B3LYP/6-31G(d) for organic moieties and LANL2DZ for metal centers.

- Reaction pathway analysis : Identify energy barriers for isocyanide insertion into metal-ligand bonds (e.g., Pd–C or Cr–N bonds) .

- Validation : Compare computed vibrational frequencies (e.g., NC stretching) with experimental IR/Raman data .

- Software : Gaussian 16 or ORCA for quantum chemical calculations.

Q. How do surface-enhanced Raman spectroscopy (SERS) substrates improve the detection limits of this compound in trace analysis?

- Methodological Answer :

- Substrate design : Use Au or Ag nanoparticles (20–50 nm diameter) functionalized with aryl thiols to enhance electromagnetic fields .

- Sample preparation : Adsorb the compound onto substrates via dip-coating or drop-casting.

- Data acquisition : Acquire spectra at 785 nm laser excitation to minimize fluorescence.

- Challenges : Reproducibility depends on substrate uniformity; atomic force microscopy (AFM) or SEM can validate nanostructure consistency .

- Detection limit : Typically 10⁻⁹–10⁻¹² M for single-molecule SERS .

Q. What statistical approaches address contradictions in experimental data for this compound’s reactivity across different catalytic systems?

- Methodological Answer :

- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression to correlate reaction variables (e.g., solvent polarity, catalyst type) with product distributions .

- Error analysis : Use Student’s t-test to assess significance of yield differences between trials.

- Case study : In palladium vs. chromium catalysis, compare turnover frequencies (TOF) and activation energies to identify system-specific bottlenecks .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.